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Sodium;benzenesulfonate;hydrate

Cat. No.: B3056954
CAS No.: 75539-56-9
M. Wt: 198.17 g/mol
InChI Key: OETNSIFETJNLBD-UHFFFAOYSA-M
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Description

Significance within Organic Sulfonate Chemistry

Aromatic sulfonic acids and their salts are a crucial class of organic compounds, serving as vital intermediates in the synthesis of a wide array of chemicals, including dyes, pharmaceuticals, and detergents. numberanalytics.comwikipedia.org The introduction of a sulfonic acid group to an aromatic ring, a process known as aromatic sulfonation, is considered one of the most important reactions in industrial organic chemistry. quora.com

The significance of sodium benzenesulfonate (B1194179) lies in its role as a quintessential aromatic sulfonate. Its chemical properties, such as high water solubility, are characteristic of sulfonates and are pivotal for their industrial applications. ontosight.ai For instance, alkylbenzene sulfonates are primary components in detergents due to their effectiveness as surfactants. numberanalytics.comepfl.ch While sodium benzenesulfonate itself is a simple molecule, it provides a basis for understanding the structure-property relationships in this larger family of compounds. Research on this and related compounds is essential for developing new materials and processes, from advanced surfactants to building blocks for complex pharmaceuticals. ontosight.aigoogle.com

Historical Context of Sulfonic Acid Salt Hydrates in Research

The study of sulfonic acid salts has a rich history tied to industrial organic chemistry. One of the most significant historical applications was the use of sodium benzenesulfonate in the production of phenol (B47542). wikipedia.org This process, known as alkaline fusion, involved heating the salt in a strong base and was once the principal industrial route to phenol. wikipedia.orgquora.com

More broadly, research into salt hydrates has been a consistent area of scientific inquiry. Scientists have long studied how water molecules integrate into the crystal structures of salts and how this hydration affects their physical and chemical properties. osti.govresearchgate.net Early analytical work, such as the collection of infrared spectra for compounds like sodium benzenesulfonate hydrate (B1144303), dates back to before 1970, forming a foundation of chemical data that is still referenced today. nist.gov The study of salt hydrates continues to evolve, with modern research exploring their potential in areas like thermal energy storage, where the latent heat of phase transitions is harnessed. osti.govtue.nl

Current Research Landscape and Academic Relevance

Sodium benzenesulfonate and its hydrate continue to be relevant in contemporary research, finding applications in diverse and advanced scientific fields. It is used as a model compound and a functional material in various studies. For example, it has been employed as an electrolyte for creating polypyrrole coatings on stainless steel and in the synthesis of specific ionic liquids. sigmaaldrich.comchemicalbook.com

In the field of materials science, research has explored its use in the synthesis of sulfonated polystyrene resins, which are important ion-exchange resins. sigmaaldrich.comchemicalbook.com The pharmaceutical industry also maintains a significant interest in sulfonic acid salts for drug development, valuing their useful properties while also investigating synthesis methods to ensure purity. ontosight.ainih.govnih.gov Furthermore, the global market for sodium benzenesulfonate reflects its ongoing importance, with continuous research and development in industrial and pharmaceutical-grade applications. google.com The compound's versatility ensures its continued use as a reagent and building block in organic synthesis. ontosight.ai

Physicochemical Properties of Sodium Benzenesulfonate and its Hydrate

PropertySodium Benzenesulfonate HydrateSodium Benzenesulfonate (Anhydrous)
Chemical FormulaC6H7NaO4S nist.govnih.govC6H5NaO3S wikipedia.orgsigmaaldrich.com
Molecular Weight198.17 g/mol nih.govchemeo.com180.16 g/mol sigmaaldrich.com
AppearanceWhite solid wikipedia.orgWhite solid wikipedia.org
CAS Number75539-56-9 nih.gov515-42-4 wikipedia.orgsigmaaldrich.com
SolubilitySoluble in water wikipedia.orgSoluble in water sigmaaldrich.com

Selected Research Applications of Sodium Benzenesulfonate

Research AreaSpecific ApplicationReference
Materials ScienceUsed as an electrolyte in the formation of polypyrrole coatings with varying surface morphology on stainless steel. sigmaaldrich.comchemicalbook.com
Organic SynthesisUsed in the synthesis of 1-butyl-3-propanenitrile imidazolium (B1220033) benzenesulfonate (an ionic liquid). sigmaaldrich.comchemicalbook.com
Polymer ChemistryUtilized in the Raman spectroscopic determination of molecular structural features in sulfonated polystyrene resins. sigmaaldrich.comchemicalbook.com
Industrial ChemistryServes as a precursor for various chemicals, including historically for phenol and in the preparation of certain dyes and detergents. wikipedia.orgnumberanalytics.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NaO4S B3056954 Sodium;benzenesulfonate;hydrate CAS No. 75539-56-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;benzenesulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.Na.H2O/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H,7,8,9);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETNSIFETJNLBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75539-56-9
Record name Benzenesulfonic acid, sodium salt, hydrate (1:1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization Strategies

Methodologies for Synthesis of Sodium Benzenesulfonate (B1194179) Hydrate (B1144303)

The traditional and most common synthesis of sodium benzenesulfonate hydrate is a two-step process involving the sulfonation of benzene (B151609) followed by neutralization and controlled crystallization.

Once benzenesulfonic acid is formed, it is neutralized to produce the sodium salt. wikipedia.org Several neutralization protocols are employed:

Sodium Hydroxide (B78521) Neutralization : The most direct method involves reacting the benzenesulfonic acid with a sodium hydroxide solution. wikipedia.orgwikipedia.org

Sodium Carbonate Neutralization : In some procedures, sodium carbonate is used to precipitate calcium as calcium carbonate and convert the sulfonic acid into its sodium salt, particularly after an intermediate step involving calcium hydroxide. prepchem.com

Sodium Sulfite Neutralization : An alternative process involves mixing benzenesulfonic acid with sodium sulfite. This method is advantageous in processes like phenol (B47542) synthesis, where the generated sulfur dioxide can be used in a subsequent step. google.com

The resulting aqueous solution of sodium benzenesulfonate is then processed to isolate the hydrated salt.

Sodium benzenesulfonate typically crystallizes from water as the monohydrate (C₆H₅SO₃Na·H₂O). wikipedia.org The formation of this hydrate is a crucial part of the purification and isolation phase. After neutralization, the aqueous solution of the salt is concentrated by evaporation. prepchem.com As the solution becomes supersaturated, it is cooled to induce crystallization. The controlled conditions during this crystallization process allow for the incorporation of one molecule of water per molecule of sodium benzenesulfonate into the crystal lattice, yielding the stable hydrate. The final product is then filtered and dried. prepchem.com

Conversely, in the synthesis of certain derivatives, the removal of water is critical. For instance, prior to reacting a benzenesulfonate salt with an acid halide, water is often removed azeotropically to prevent side reactions and ensure high yields. google.com This highlights the importance of precise water control in the synthesis of both the parent hydrate and its subsequent derivatives.

Advanced Synthetic Approaches to Benzenesulfonate Derivatives

Building upon the core benzenesulfonate structure, a variety of advanced synthetic strategies have been developed to introduce diverse functionalities, leading to compounds with tailored properties for specific applications, such as detergents and pharmaceuticals.

The benzene ring of benzenesulfonic acid and its salts can be further functionalized. The sulfonic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, its reversibility allows it to be used as a temporary blocking group. chemistrysteps.comlibretexts.org By introducing a sulfonic acid group at the para position, for example, other substituents like a bromine atom can be directed to the ortho position. The sulfonic acid group can then be removed via reverse sulfonation, yielding the desired ortho-substituted product. chemistrysteps.com

Another key functionalization pathway involves converting the sodium benzenesulfonate into benzenesulfonyl chloride. This is achieved by reacting the salt with agents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org Benzenesulfonyl chloride is a versatile intermediate that can be reacted with various nucleophiles, particularly amines, to form sulfonamides, a class of compounds with significant pharmacological applications. researchgate.netrsc.org

The introduction of long alkyl chains onto the benzene ring is of paramount industrial importance, forming the basis of linear alkylbenzene sulfonate (LAS) detergents. wikipedia.orgscholarsresearchlibrary.com Rather than alkylating pre-formed benzenesulfonate, the industrial process typically involves two main stages:

Alkylation of Benzene : Benzene is first alkylated via a Friedel-Crafts reaction with long-chain monoalkenes (e.g., dodecene). wikipedia.org This reaction is often catalyzed by a strong acid like hydrogen fluoride (B91410) (HF). wikipedia.org This produces linear alkylbenzene (LAB). scholarsresearchlibrary.com

Sulfonation and Neutralization : The purified LAB is then sulfonated with sulfur trioxide to give the corresponding alkylbenzenesulfonic acid. wikipedia.org This acid is subsequently neutralized with sodium hydroxide to yield the final product, sodium linear alkylbenzene sulfonate. alfa-chemistry.comwikipedia.org

This strategy allows for the creation of a range of anionic surfactants, where the alkyl chain length typically varies from 10 to 16 carbon atoms. nih.govgoogle.com The properties of the resulting surfactant can be tuned by altering the length and branching of the alkyl chain. wikipedia.org

Table 1: Key Parameters in the Synthesis of Linear Alkylbenzene Sulfonates (LAS)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as powerful tools for creating complex molecules efficiently. nih.govmdpi.com These strategies are being applied to the synthesis of novel benzenesulfonate derivatives.

An example is the electrochemical multicomponent synthesis of alkyl alkenesulfonates. nih.gov This metal-free method involves the reaction of styrenes, a sulfur dioxide (SO₂) stock solution, and various alcohols. In this process, monoalkylsulfites are formed in-situ and undergo radical addition to the styrene (B11656), followed by oxidation and deprotonation to yield alkyl β-styrenesulfonates with high regio- and stereoselectivity. nih.gov

Another approach involves isocyanide-based MCRs to produce bifunctional sulfonamide-amide compounds. rsc.org A three-component reaction between a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) and a sulfonamide affords complex ketenimine sulfonamide derivatives in water, representing an environmentally benign synthetic route. rsc.org MCRs like the Ugi, Passerini, Hantzsch, and Bucherer-Bergs reactions provide versatile platforms for synthesizing diverse scaffolds that can incorporate the benzenesulfonate moiety, opening new avenues for drug discovery and materials science. nih.govbeilstein-journals.org

Table 2: Examples of Multicomponent Reactions for Synthesizing Sulfonate Derivatives

Investigation of Rearrangement Reactions Involving Oxiran-2-ylmethyl Benzenesulfonates

The derivatization of benzenesulfonates extends to complex rearrangement reactions, providing novel synthetic pathways. A notable investigation focuses on the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates to synthesize 2-(phenoxymethyl)oxirane derivatives. tandfonline.com This process is significant as it involves the formation of a new carbon-oxygen (C-O) bond alongside an unexpected cleavage of a carbon-sulfur (C-S) bond. tandfonline.com The reaction is characterized by its efficiency, mild conditions, and tolerance for a variety of functional groups. tandfonline.com

The reaction is typically conducted by stirring a mixture of the oxiran-2-ylmethyl benzenesulfonate substrate with powdered potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 60 °C). tandfonline.com This method stands out for being metal-free. tandfonline.com

Research findings indicate that the electronic properties of substituents on the aromatic ring significantly influence the reaction's success. Substrates featuring electron-withdrawing groups tend to produce better yields. tandfonline.com Furthermore, para-substituted substrates generally exhibit higher efficiency, which is attributed to reduced steric hindrance and a stronger electron-withdrawing effect. tandfonline.com Conversely, substrates with methyl-substituents or the unsubstituted oxiran-2-ylmethyl benzenesulfonate itself resulted in poor yields even under more forceful conditions. tandfonline.com

The scope of this rearrangement has been explored with various substituted phenols, demonstrating a range of yields.

Table 1: Synthesis of 2-(phenoxymethyl)oxirane Derivatives via Rearrangement

This table is interactive and can be sorted by clicking on the headers.

Entry Phenol Derivative Yield (%)
1 4-Nitrophenol 81
2 4-Cyanophenol 78
3 4-Chlorophenol 75
4 4-Bromophenol 76
5 4-Fluorophenol 70
6 4-Methoxyphenol 56
7 3-Nitrophenol 75
8 2-Nitrophenol 65
9 2-Cyanophenol 68

Data sourced from studies on the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates. tandfonline.com

A plausible mechanism proposed based on experimental results suggests the reaction proceeds through a specific intermediate pathway facilitated by the base. tandfonline.com This efficient approach provides a valuable method for synthesizing 2-(phenoxymethyl)oxirane derivatives, which are important intermediates for various biologically active compounds. tandfonline.com

Green Chemistry Principles in Benzenesulfonate Synthesis

The application of green chemistry principles to the synthesis of benzenesulfonates is crucial for minimizing the environmental impact of their production. epa.govwiley.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govyale.eduinstituteofsustainabilitystudies.com This framework is increasingly being applied to traditional sulfonation processes to enhance sustainability. chemicalbook.com

The twelve principles of green chemistry provide a roadmap for this transition:

Prevention : It is preferable to prevent waste than to treat it after it has been created. epa.govyale.edunih.gov In benzenesulfonate synthesis, this involves optimizing reactions to avoid byproducts. A method for preparing benzenesulfonic acid uses liquid sulfur trioxide for sulfonation while adding sodium benzenesulfonate salt to the reaction. This salt acts as an inhibitor for the formation of the primary byproduct, diphenyl sulfone, which reduces waste and simplifies separation procedures. google.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wiley.comyale.edunih.gov Traditional sulfonation using oleum (B3057394) (sulfur trioxide in sulfuric acid) can have lower atom economy due to the formation of spent acid. google.com Processes using sulfur trioxide directly can offer higher atom economy. chemicalbook.comgoogle.com

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little or no toxicity. yale.edunih.gov The classical sulfonation of benzene involves highly corrosive reagents like oleum. google.com Greener approaches focus on alternative sulfonating agents and reaction conditions that are inherently safer.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edunih.gov A significant advancement is the development of solvent-free sulfonation methods. For instance, an efficient protocol for the sulfonation of nitrobenzene (B124822) using SO3 as the sulfonating agent has been developed in a microreactor under solvent-free conditions, achieving high conversion and yield with very short residence times. researchgate.net

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. epa.govnih.gov Research into catalytic sulfonation processes aims to replace older methods that rely on large excesses of reagents.

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. yale.edunih.gov Direct sulfonation methods that selectively target the desired position on the aromatic ring without the need for protecting groups align with this principle.

Table 2: Comparison of Traditional vs. Greener Sulfonation Methods

This table is interactive and can be sorted by clicking on the headers.

Feature Traditional Method (e.g., Oleum) Greener Alternative Green Principle Addressed
Sulfonating Agent Excess sulfuric acid/oleum google.com Stoichiometric sulfur trioxide (SO3) google.comresearchgate.net Atom Economy, Prevention
Solvent Often uses the reactant (benzene) as a solvent or requires none Solvent-free conditions researchgate.net Safer Solvents
Byproducts Significant spent acid, diphenyl sulfone google.comgoogle.com Minimized byproducts through inhibitors or process control google.com Prevention
Energy Use Can require significant heating google.com Optimized in microreactors, potential for lower temperatures researchgate.net Energy Efficiency

| Process Control | Batch processing | Continuous flow in microreactors researchgate.net | Real-time Analysis, Safety |

By embracing these principles, the synthesis of sodium benzenesulfonate and related compounds can become more economically and environmentally sustainable. chemicalbook.com

Structural Elucidation and Solid State Characteristics

Advanced Crystallographic Analysis

Crystallographic techniques are paramount in determining the precise three-dimensional structure of crystalline solids. For sodium benzenesulfonate (B1194179) hydrate (B1144303), these methods have unveiled a highly organized molecular architecture.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a single crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density within the crystal, from which the positions of the individual atoms can be determined with high precision. youtube.com The application of SC-XRD to sodium sulfonate salts has been instrumental in revealing their detailed crystal structures. For instance, studies on related supramolecular structures, such as a heterocyclic sodium sulfonate, have demonstrated that the compound crystallizes in the Pbca space group, indicating a specific and ordered arrangement of the ions and water molecules in the crystal lattice. nih.gov

Hydrogen bonding plays a critical role in the crystal structure of sodium benzenesulfonate hydrate. Water molecules and the sulfonate groups are key participants in an extensive network of hydrogen bonds. nih.gov These interactions, along with π-π stacking interactions between the benzene (B151609) rings, help to organize the molecules into a three-dimensional supramolecular topology. nih.gov

Hydration State and Water Molecule Integration within the Structure

The presence and role of water molecules are fundamental to the structure and stability of sodium benzenesulfonate hydrate. nist.govrsc.orgnih.gov

Sodium benzenesulfonate can crystallize with different numbers of water molecules, a phenomenon known as variable hydration states. The most common form is the monohydrate (C₆H₅SO₃Na·H₂O). wikipedia.org However, other hydration states, such as the dihydrate (C₆H₅SO₃Na·2H₂O), are also known to exist. The specific stoichiometry of hydration can be influenced by the crystallization conditions, such as temperature and humidity. The molecular formula for the monohydrate is C₆H₇NaO₄S. nist.govnih.gov

Table 1: Hydration States of Sodium Benzenesulfonate

Hydration State Chemical Formula
Monohydrate C₆H₅SO₃Na·H₂O

This table is generated based on available data and may not be exhaustive.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in elucidating the structural features of sodium;benzenesulfonate (B1194179);hydrate (B1144303).

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a powerful and rapid method for identifying functional groups within a molecule. youtube.com For sodium;benzenesulfonate;hydrate, the IR spectrum provides definitive evidence for its key structural components. The presence of water of hydration is indicated by a broad absorption band in the region of 3400-3650 cm⁻¹. pressbooks.pub

The aromatic nature of the benzenesulfonate group is confirmed by several characteristic peaks. The C-H stretching vibrations of the benzene (B151609) ring typically appear in the range of 3000-3100 cm⁻¹. youtube.com The carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring are observed between 1450 and 1600 cm⁻¹. youtube.com

The sulfonate group (-SO₃⁻) also exhibits distinct absorption bands. The asymmetric and symmetric S=O stretching modes are prominent, with the asymmetric stretch appearing as a broad band around 1184-1190 cm⁻¹ and the symmetric stretch as a sharp band near 1027-1046 cm⁻¹. researchgate.net Out-of-plane bending of the aromatic C-H bonds can be seen at lower frequencies, often around 750 cm⁻¹. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)
O-H (water of hydration)Stretching3400 - 3650
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
S=O (sulfonate)Asymmetric Stretching1184 - 1190
S=O (sulfonate)Symmetric Stretching1027 - 1046
Aromatic C-HOut-of-plane Bending~750

Raman Spectroscopy for Molecular Structural Features in Resins

Raman spectroscopy serves as a complementary technique to IR, providing valuable information about the molecular structure of sodium benzenesulfonate, particularly when incorporated into materials like sulfonated polystyrene resins. sigmaaldrich.com Studies on benzenesulfonic acid (BSA) solutions, a closely related compound, have utilized FT-Raman spectroscopy to investigate phenomena such as acid dissociation and hydrogen bonding. nih.govresearchgate.net For instance, in solutions with acrylonitrile, the interaction of the solvent with undissociated BSA leads to a new band in the ν(C≡N) Raman spectral region. nih.gov This indicates the formation of hydrogen bonds, a key intermolecular interaction. nih.gov The analysis of the S-OH and SO₃⁻ stretching bands in the Raman spectra allows for the determination of the degree of acid dissociation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum of a related compound, 4-Amino-benzenesulfonic acid monosodium salt in D₂O, aromatic protons appear as distinct signals, for example at 7.60 and 6.85 ppm. chemicalbook.com For this compound, the aromatic protons would also exhibit characteristic shifts in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonic Acid

Carbon AtomChemical Shift (ppm)
C1 (ipso)148.8
C2/C6 (ortho)126.9
C3/C5 (meta)130.4
C4 (para)132.1
Data is for the parent acid and serves as a reference. hmdb.ca

Diffusion Nuclear Magnetic Resonance (NMR) for Intermolecular Interactions in Hydrate-Forming Systems

Diffusion NMR, also known as Pulsed-Field Gradient (PFG) NMR, is a powerful technique for studying intermolecular interactions and molecular dynamics in solution and complex systems. nih.gov This method can be used to monitor the formation of hydrates by observing changes in the diffusion of water molecules. nih.gov For instance, in hydrate-forming systems, spectrally resolved diffusion measurements can indicate a reduction in the porosity of the hydrate agglomerate as the hydrate shell grows. nih.gov Furthermore, techniques like 2D T₁-T₂ relaxation correlation experiments can reveal complex diffusion dynamics arising from the coupling between regions with different relaxation and diffusion properties. nih.gov This provides insights into the molecular dynamics during hydrate growth and phase transitions. nih.gov The study of water self-diffusion in aqueous solutions, such as sodium chloride, using ¹H NMR diffusion techniques, further highlights the capability of this method to probe hydration and intermolecular forces. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For sodium benzenesulfonate, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic ring. nih.govresearchgate.net

Typically, sodium benzenesulfonate exhibits multiple absorption maxima. For example, maximum absorptions have been reported at approximately 257 nm, 263 nm, and 269 nm. nih.gov Another study on a similar compound, sodium dodecylbenzene (B1670861) sulfonate (SDBS), showed strong absorption bands around 194 nm and 225 nm, with a weaker band at approximately 260 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the concentration of the solution. researchgate.net

Table 3: UV-Vis Absorption Maxima for Sodium Benzenesulfonate

Wavelength (λmax)Molar Absorptivity (log ε)
257 nm2.5
263 nm2.6
269 nm2.5
Data from a reference handbook for the anhydrous salt. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of hydrated compounds. By monitoring properties as a function of temperature, these methods reveal events such as dehydration, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For sodium benzenesulfonate hydrate, TGA is crucial for determining the temperature range over which the water of hydration is lost and at which the anhydrous salt begins to decompose.

A typical TGA experiment on sodium benzenesulfonate hydrate would display a multi-stage mass loss profile. The initial stage, occurring at a lower temperature range (e.g., 30-150°C), corresponds to the endothermic release of water molecules from the crystal lattice. The percentage of mass lost in this step can be used to confirm the hydration number of the salt. Following dehydration, the anhydrous sodium benzenesulfonate remains stable over a certain temperature range. At much higher temperatures, a second significant mass loss occurs, indicating the thermal decomposition of the organic benzenesulfonate moiety. This decomposition process can be complex, involving the release of volatile products such as sulfur oxides. mdpi.comnih.govekb.eg

The precise temperatures for these events are dependent on factors like the heating rate and the atmospheric conditions (e.g., inert or oxidative). researchgate.net

Table 1: Expected Thermal Events for Sodium Benzenesulfonate Hydrate in TGA This table presents a hypothetical summary of expected TGA results based on the analysis of similar hydrated organic salts.

Temperature Range (°C)EventDescription
30 - 150DehydrationLoss of water of hydration.
> 400DecompositionBreakdown of the benzenesulfonate anion.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference as a function of temperature. mdpi.com These methods are highly sensitive to the energy changes associated with phase transitions. mdpi.com

For sodium benzenesulfonate hydrate, a DSC or DTA thermogram would reveal key thermal events:

Dehydration: A broad endothermic peak is expected in the same temperature region as the initial mass loss observed in TGA. The area under this peak is proportional to the enthalpy of dehydration, providing quantitative information about the energy required to remove the water molecules from the crystal structure.

Polymorphic Transitions: Anhydrous sodium benzenesulfonate may exhibit solid-solid phase transitions before melting. These would appear as sharp endothermic or exothermic peaks on the thermogram. researchgate.net The existence and temperature of these transitions are critical for understanding the solid-state behavior of the material.

Melting: A sharp endothermic peak at a higher temperature indicates the melting point of the anhydrous compound. The temperature of this peak is a key indicator of purity, and the peak's area corresponds to the enthalpy of fusion.

Decomposition: At temperatures above melting, an exothermic or endothermic baseline deviation may be observed, corresponding to the decomposition of the compound.

Simultaneous techniques like XRD-DSC allow for the direct correlation of these thermal events with specific structural changes in the crystal lattice. gre.ac.uk

Table 2: Illustrative DSC Data for an Analogous Compound (Sodium Sulfate) This table shows phase transition data for Sodium Sulfate, illustrating the types of transitions that can be detected by DSC. researchgate.net

TransitionOnset Temperature (°C)Peak Temperature (°C)
V → IV--
IV → III--
V → I240.6248.3

Electron Microscopy (TEM, SEM) for Aggregate Morphology

Electron microscopy techniques are indispensable for visualizing the morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides images of the sample's surface with a large depth of field. For solid sodium benzenesulfonate hydrate, SEM would be used to characterize the crystal habit (shape), size distribution, and surface topography of the powder particles. This is important for understanding properties like flowability and dissolution.

Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the imaging of the internal structure of materials. For sodium benzenesulfonate hydrate, TEM could be used to study the morphology of nanoscale aggregates formed in solution. As an amphiphilic molecule, it can self-assemble into micelles or other structures. TEM can provide direct visual evidence of the size and shape of these aggregates. Advanced techniques like cryo-TEM can be used to observe the aggregates in their native, hydrated state, preserving their solution structure. nih.gov Furthermore, high-resolution TEM has the potential to image the crystal lattice of beam-sensitive organic compounds, revealing defects and dislocations. nih.gov

X-ray Scattering Techniques (SAXS, WAXS) for Mesophase Characterization

X-ray scattering is a powerful non-destructive technique for probing the structure of materials, from atomic-level crystal arrangements to larger-scale superstructures.

Wide-Angle X-ray Scattering (WAXS) , often synonymous with X-ray Diffraction (XRD), provides information about the crystalline structure of the solid material. The positions and intensities of the diffraction peaks in a WAXS pattern serve as a fingerprint for a specific crystalline phase, allowing for the identification of polymorphs and the determination of the unit cell parameters.

Small-Angle X-ray Scattering (SAXS) is used to investigate structures on a larger length scale, typically from 1 to 100 nm. This makes it the ideal technique for characterizing the mesophases and self-assembled structures of sodium benzenesulfonate hydrate in solution. If the compound forms micelles above a certain concentration, SAXS can determine their average size, shape (e.g., spherical, ellipsoidal), and aggregation number. reading.ac.uk For liquid crystalline phases (mesophases), SAXS patterns reveal the type of long-range order (e.g., lamellar, hexagonal), providing fundamental insights into the supramolecular organization.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations offer a quantum mechanical approach to understanding the electronic structure and energetic properties of molecules. While specific DFT studies exclusively on sodium benzenesulfonate (B1194179) hydrate (B1144303) are not extensively documented in publicly available literature, research on closely related systems, such as the dodecylbenzenesulfonate anion (the active component of the surfactant sodium dodecylbenzenesulfonate, SDBS), provides significant insights into the behavior of the benzenesulfonate group in the presence of a sodium counterion and water molecules.

First-principles DFT calculations are instrumental in exploring the stability and electronic properties of chemical systems. nih.gov The stability of benzenesulfonate systems can be assessed by calculating parameters such as cohesive and formation energies. nih.gov For instance, DFT has been used to determine the structural, energetic, and thermodynamic parameters of various anionic surfactants, including sodium dodecylbenzenesulfonate (SDBS). aljest.net Such calculations reveal that these surfactants possess high reactivity, which facilitates electrophilic interactions with other substances. aljest.net

Quantum chemical calculations on benzenesulfonic acid have shown that fluorination can lower the activation energy for deprotonation by water molecules, stabilizing the resulting anion. nih.gov This suggests that the electronic properties of the benzene (B151609) ring significantly influence the interaction with the solvent. nih.gov In studies of the dodecylbenzenesulfonate anion (DBS⁻) with a Na⁺ cation, DFT calculations show that the cation binds stably with the sulfonate group in a bidentate fashion. pku.edu.cn The stability of this binding is influenced by the surrounding solvent environment. pku.edu.cn Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) from these calculations indicates a high potential for electrophilic interactions. aljest.net

Table 1: DFT Calculated Interaction Parameters for Dodecylbenzenesulfonate (DBS⁻) with Cations (Data extrapolated from studies on related systems to illustrate DFT capabilities)

Interacting SpeciesSolventBinding Energy (kJ/mol)Key Finding
DBS⁻ and Na⁺WaterNot explicitly stated, but stable binding confirmed.The hydration shell plays a crucial role in the interaction. pku.edu.cn
DBS⁻ and Na⁺n-dodecaneNot explicitly stated, but stable binding confirmed.Binding energy is dependent on the solvent. pku.edu.cn

This table is illustrative and based on findings for a longer-chain benzenesulfonate. The values represent the type of data obtainable from DFT calculations.

DFT calculations are a reliable method for predicting vibrational spectra, which can be compared with experimental FT-IR and FT-Raman data. wikipedia.org The methodology involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. wikipedia.org These calculated frequencies are often scaled to correct for approximations in the theoretical model and to improve agreement with experimental results. wikipedia.org

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed information on intermolecular interactions, structural arrangements, and dynamic processes in condensed phases.

MD simulations have been performed to investigate the structural and dynamic properties of alkylbenzene sulfonate monolayers at the air/water interface. aljest.net These simulations show that both the benzene ring and the sulfonate headgroup are hydrated due to their polar nature. aljest.net Water molecules form stable hydrogen bonds with the sulfonate headgroups, and the sodium counterions are distributed near the interface. aljest.net The presence of salts can screen the electrostatic repulsions between the headgroups. aljest.net

At the air/water interface, the dodecylbenzenesulfonate anion has been shown to form a stable hydrated complex with six water molecules. pku.edu.cn The introduction of a cation like Na⁺ can significantly disturb the structure of this hydration shell. pku.edu.cn The orientation and arrangement of the benzenesulfonate molecules at the interface are influenced by both the length of the alkyl tail and the position of the benzene ring. nih.gov

MD simulations combined with X-ray absorption spectroscopy have been used to investigate the hydration structure of ions and the influence of counterions. ajol.info For anionic surfactants like sodium dodecyl benzene sulfonate (SDBS), simulations show that Na⁺ ions tend to gather around the polar sulfonate headgroup. acs.org The potential of mean force analysis indicates a significant energy barrier for the dissociation of Na⁺ from the headgroup, leading to a higher concentration of counterions near the surfactant. acs.org

The presence of counterions can penetrate the hydration shell of the surfactant headgroup, restricting the mobility of the water molecules in that vicinity. aljest.net The degree to which a cation disturbs the hydration shell of a dodecylbenzenesulfonate anion follows the order Ca²⁺ > Mg²⁺ > Na⁺. pku.edu.cn This highlights the crucial role of the hydration shell in mediating the interactions between the surfactant headgroup and its counterion. pku.edu.cn

Table 2: MD Simulation Findings on Hydration and Counterion Interactions (Based on studies of sodium dodecyl benzenesulfonate and related systems)

System ComponentKey ObservationReference
Sulfonate headgroupForms stable hydrogen bonds with water molecules. aljest.net aljest.net
Na⁺ counterionDistributed close to the air/water interface. aljest.net aljest.net
Na⁺ counterionGathers around the polar head of the surfactant in solution. acs.org acs.org
Hydration ShellDisturbed by the presence of the Na⁺ cation. pku.edu.cn pku.edu.cn

All-atom MD simulations are a powerful tool for studying the aggregation behavior of surfactants like sodium dodecyl benzenesulfonate (SDBS) to form micelles. nih.gov These simulations can analyze properties such as the shape of the micelle, the distribution of different parts of the molecule within the aggregate, and hydration numbers. nih.gov Studies on SDBS isomers have shown that the resulting micelles are often more elliptical than spherical. nih.gov

The aggregation process is dynamic, with surfactant molecules adsorbing onto surfaces or forming aggregates in solution over short simulation times. acs.org The structure of the resulting micelle is complex, with, for example, short alkyl chains located in the polar layer and longer chains in the central core. nih.gov The presence of other solutes can affect the aggregation number and the packing of surfactant monomers within the micelle. pku.edu.cn

Quantum Mechanical Approaches to Hydrated Electron Systems

Computational studies utilizing quantum mechanical principles provide significant insights into the structure and electronic properties of sodium benzenesulfonate in an aqueous environment. The system is characterized by the interactions between the sodium cation (Na⁺), the benzenesulfonate anion (C₆H₅SO₃⁻), and surrounding water molecules.

Studies on the hydration of a solitary sodium atom in water clusters, Na(H₂O)ₙ, offer a fundamental understanding of the hydrated electron system. Using local-spin-density functional theory, investigations into clusters where n=1 to 8 show that the addition of water molecules leads to a progressive decrease in the ionization potential of the sodium atom. gatech.edu This trend is particularly notable up to n=4, after which the variation in ionization potential becomes markedly reduced. gatech.edu This phenomenon is attributed to the formation of a distinct molecular shell of water around the sodium atom. gatech.edu A significant outcome of this hydration is the expulsion of the metal's valence electron from the immediate hydration cavity, leading to its delocalization into what is described as a "surface Rydberg-like state". gatech.edu

Table 1: Ionization Potentials (IPs) of Hydrated Sodium Clusters

Number of Water Molecules (n)SystemKey Finding
0NaThe ionization potential of an isolated sodium atom is approximately 5.13 eV. gatech.edu
1-4Na(H₂O)₁₋₄A monotonic decrease in the ionization potential is observed as water molecules are successively added. gatech.edu
≥ 4Na(H₂O)ₙThe ionization potential stabilizes at approximately 3.2 eV, showing reduced variation with the addition of more water molecules. gatech.edu
4Na(H₂O)₄A molecular shell forms around the sodium atom, accompanied by the delocalization of the valence electron into a "surface Rydberg-like state". gatech.edu

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for elucidating the mechanisms of chemical reactions that are otherwise difficult to probe experimentally. researchgate.netucla.edu These methods provide detailed energy profiles and structural information for transient states, offering key insights into reaction pathways. researchgate.net

A fundamental reaction relevant to benzenesulfonate is the deprotonation of its parent acid, benzenesulfonic acid (BSA), in the presence of water. Ab initio quantum chemical calculations have been employed to analyze the effect of molecular structure on the activation energy (Ea) of this deprotonation process. nih.gov A study comparing benzenesulfonic acid with its fluorinated analogue, 2,3,4,5,6-pentafluorobenzenesulfonic acid (5FBSA), at a hydration level of three water molecules, found that fluorination significantly impacts the reaction. nih.gov The analysis indicated that the activation energy for deprotonation in 5FBSA was lower than that of BSA. nih.gov This effect is attributed to the strong electron-withdrawing capability of the fluorine atoms, which stabilizes the resulting anion. nih.gov

The utility of these computational approaches extends to understanding the role of sulfonic acid groups in more complex processes. For example, DFT calculations have been used to investigate how sulfonic acid moieties functionalized on a catalyst surface can mediate proton transfer and facilitate reactions like water dissociation, which is a critical step in the hydrogen evolution reaction. acs.org

Table 2: Computational Findings on the Deprotonation of Benzenesulfonic Acid (BSA)

MoleculeComputational MethodKey Finding
Benzenesulfonic acid (BSA)Ab initio quantum chemical calculationsServes as the baseline for studying the deprotonation activation energy in an aromatic system with three water molecules. nih.gov
2,3,4,5,6-pentafluorobenzenesulfonic acid (5FBSA)Ab initio quantum chemical calculationsExhibits a lower activation energy for deprotonation compared to BSA, a result of the stabilizing effect of the electron-withdrawing fluorine atoms. nih.gov

Coordination Chemistry and Complex Formation

Metal Complexation with Benzenesulfonate (B1194179) Ligands

Benzenesulfonate and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The sulfonate group can coordinate to metal centers, and the benzene (B151609) ring can be functionalized to modify the ligand's chelating properties.

The design and functionalization of benzenesulfonate-based ligands are crucial for enhancing their coordination abilities and creating complexes with specific properties. Benzenesulfonate-based ligands have demonstrated significant coordination capabilities, which are beneficial for advancements in catalysis, pharmaceuticals, and materials science researchgate.net. Functionalization can be achieved by introducing additional donor groups to the benzene ring, creating multidentate ligands that can form more stable chelate rings with metal ions.

The synthesis of metal-benzenesulfonate complexes can be achieved through various methods, often involving the reaction of a metal salt with a benzenesulfonate ligand in a suitable solvent. For example, novel transition metal benzenesulfonate (BS) complexes of imidazole (B134444) (im) with the general formula [M(imH)3(H2O)3]·(BS)2 (where M=Mn(II), Ni(II), Co(II)) and [Cu(BS)(imH)3]·(BS) have been synthesized and characterized using physicochemical and spectroscopic methods researchgate.net. In some of these complexes, the benzenesulfonate anion acts as a counter anion, while in others, it acts as both a ligand and a counter anion researchgate.net.

Another example is the synthesis of an Fe(III) complex derived from sodium dodecyl benzene sulfonate (SDBS), where a metal solution is slowly added to the ligand solution, leading to the formation of a precipitate after stirring researchgate.net.

Characterization of these complexes is performed using a suite of analytical techniques. These include:

Fourier-Transform Infrared Spectroscopy (FT-IR) to identify the coordination between the metal and the ligand.

Thermogravimetric Analysis (TGA) to study the thermal stability of the complexes.

UV-Visible Spectroscopy (UV-Vis) to investigate the electronic transitions and coordination environment of the metal ion.

Vibrating Sample Magnetometry (VSM) to determine the magnetic properties.

Single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry researchgate.net.

Structural analysis, particularly through single-crystal X-ray diffraction, has revealed that metal ions in benzenesulfonate complexes often adopt an octahedral coordination geometry. In the case of triaquatriimidazolecobalt(II)dibenzenesulfonate and its nickel(II) isomorph, each metal(II) atom is octahedrally coordinated by three imidazole and three aqua ligands researchgate.net. Similarly, a study on an Fe(III) complex with sodium dodecyl benzene sulfonate (SDBS) also revealed an octahedral geometry around the iron(III) ion, where the Fe(III) is coordinated to six oxygen atoms, suggesting that SDBS acts as a bidentate ligand researchgate.net. The UV-Vis spectrum of this complex further confirmed the octahedral coordination researchgate.net.

The table below summarizes the structural characteristics of a representative Fe(II) complex, highlighting the bond lengths and angles that define its distorted octahedral geometry.

Parameter Value
Coordination Geometry Distorted Octahedral
Fe-N Bond Length (Å) 2.1407(11)
Fe-O Bond Lengths (Å) 2.1031(11), 2.1840(10)
N1-Fe1-N1#1 Bond Angle (°) 180
O1-Fe1-O1#1 Bond Angle (°) 180
O5-Fe1-O5#1 Bond Angle (°) 180
Other Bond Angles (°) 77.39(4)–102.61(4)

This data is illustrative of a typical Fe(II) complex and is presented for comparative purposes.

The electrochemical and magnetic properties of metal-benzenesulfonate complexes are determined by the nature of the metal ion, its oxidation state, and the coordination environment. Many transition metal complexes with unpaired electrons are paramagnetic, meaning they are attracted to magnetic fields libretexts.org.

Magnetic susceptibility measurements are a key tool for investigating these properties uomustansiriyah.edu.iqfizika.si. For instance, measurements on triaquatriimidazolecobalt(II)dibenzenesulfonate show that the complex exhibits orbital interactions researchgate.net. An Fe(III) complex with sodium dodecyl benzene sulfonate has been shown to exhibit antiferromagnetic behavior due to the anti-alignment of the magnetic moments of the Fe³⁺ ions researchgate.net. The magnetic properties arise from the spin and orbital motion of unpaired electrons uomustansiriyah.edu.iq. Substances with no unpaired electrons are diamagnetic and are slightly repelled by magnetic fields libretexts.orguomustansiriyah.edu.iq.

The electrochemical properties can be studied using techniques like cyclic voltammetry (CV). This method was used to evaluate the electrochemistry and electrocatalysis of a sensor developed from CuO-Cu nanocomposites immobilized on graphene functionalized by sodium dodecyl benzene sulfonate nih.gov. In other studies, cyclic voltammetry has been used to investigate metal–localized redox transitions in various metal complexes researchgate.net.

The table below presents the magnetic properties measured for an iron(III) complex with sodium dodecyl benzene sulfonate.

Magnetic Property Value
Behavior Antiferromagnetic
Saturation Magnetization (emu/g) 0.29908
Retentivity (emu/g) 3.2199 x 10⁻³

Host-Guest Chemistry with Crown Ethers and Related Macrocycles

Host-guest chemistry is a field of supramolecular chemistry that involves the formation of unique structural complexes through molecular recognition and binding between a large "host" molecule and a smaller "guest" molecule or ion pageplace.de. Crown ethers, discovered by Charles J. Pedersen, are macrocyclic polyethers that are excellent hosts for various guest species, particularly cations pageplace.denih.gov. The complexation is primarily driven by ion-dipole interactions between the guest cation and the electronegative donor atoms (usually oxygen) lining the cavity of the crown ether pageplace.de. The development of crown ether chemistry was a pivotal moment in establishing the field of supramolecular chemistry pageplace.defrontiersin.org.

The synthesis of functionalized crown ethers is a key step in creating host molecules for specific guests. A common method for synthesizing benzo-crown ethers is the templated macrocyclisation, where a functionalized catechol is reacted with a di-halogenated or di-tosylated ethylene (B1197577) glycol chain nih.goviipseries.org. This approach allows for the introduction of various functional groups onto the aromatic part of the crown ether structure iipseries.org.

While direct complexation of a simple benzenesulfonate anion as a guest within a standard crown ether is less common, the principles of host-guest chemistry allow for the design of systems where benzenesulfonate-containing species could act as guests. For example, larger crown ethers like dibenzo-24-crown-8 (B80794) can form complexes with secondary alkylammonium ions, where the cation enters the macrocycle's cavity iipseries.org. These complexes are often stabilized by hydrogen bonding between the ammonium (B1175870) protons and the ether oxygens of the host vt.edu.

The characterization of these host-guest complexes involves various analytical techniques. NMR spectroscopy is particularly useful for determining the stoichiometry and association constants of the complexes in solution vt.edu. Spectrophotometric titration and ESI-mass spectrometry are also employed to study complex formation researchgate.net. These methods help in understanding the interactions between the host and guest molecules and the stability of the resulting supramolecular assembly.

Ion Complexation Mechanisms and Associated Thermodynamics

The coordination chemistry of the benzenesulfonate anion, derived from sodium benzenesulfonate hydrate (B1144303), is characterized by its role as a ligand in the formation of metal complexes. The sulfonate group (–SO₃⁻), while generally regarded as a weak ligand, can participate in complex formation through various interaction mechanisms, primarily involving its three oxygen atoms. researchgate.net The nature of these interactions is significantly influenced by the properties of the metal ion and the surrounding chemical environment.

Mechanisms of Ion Complexation

The primary mechanism for ion complexation involves the coordination of metal ions to the oxygen atoms of the sulfonate group. This interaction is predominantly electrostatic in nature, a consequence of the attraction between the negatively charged sulfonate group and a positively charged metal cation. researchgate.net According to the hard and soft acids and bases (HSAB) theory, the sulfonate group is considered a hard base due to the high electronegativity of its oxygen atoms. This makes it particularly effective at coordinating with hard acid metal ions, such as Zr⁴⁺. researchgate.net

The sulfonate group exhibits versatile coordination modes. It can act as a:

Monodentate ligand (η¹): Where only one oxygen atom coordinates to the metal center.

Bidentate ligand (η²): Where two oxygen atoms from the same sulfonate group coordinate to the metal center.

Bridging ligand (η², μ²): Where the sulfonate group links two different metal centers. researchgate.net

This flexibility allows for the formation of diverse structural frameworks, including one-dimensional, two-dimensional, and three-dimensional coordination polymers. researchgate.net For certain metal ions, such as those of the alkaline earth metals, the absence of ligand field stabilization energy results in less stringent preferences for specific coordination geometries, allowing for greater structural variability in the resulting complexes. researchgate.net

Associated Thermodynamics

The formation of these complexes is governed by thermodynamic principles. The spontaneity and stability of the complexation are described by the change in Gibbs free energy (ΔG°), which is related to the changes in enthalpy (ΔH°) and entropy (ΔS°). While comprehensive thermodynamic data for the complexation of simple benzenesulfonate is not extensively detailed in the literature, studies on related systems provide insight into the energetic changes during these processes.

For example, the adsorption of alizarin (B75676) violet, a dye containing a benzenesulfonate group, onto a zinc-based metal-organic framework (MOF) provides thermodynamic parameters for the interaction. acs.org The study investigated the process at different temperatures to determine the spontaneity and the nature of the interaction.

The thermodynamic parameters were calculated using the van't Hoff equation, which relates the equilibrium constant of the process to the temperature. acs.org The negative values for Gibbs free energy (ΔG°) indicate a spontaneous process of complexation between the benzenesulfonate-containing molecule and the zinc centers of the MOF. The negative enthalpy change (ΔH°) suggests that the process is exothermic, while the positive entropy change (ΔS°) indicates an increase in disorder at the solid-liquid interface during complex formation. acs.org

Thermodynamic Parameters for the Adsorption of Alizarin Violet (a benzenesulfonate derivative) onto a Zinc-Based MOF acs.org
Temperature (K)Gibbs Free Energy (ΔG°) (kJ mol⁻¹)Enthalpy (ΔH°) (kJ mol⁻¹)Entropy (ΔS°) (kJ mol⁻¹ K⁻¹)
281-3.11-2.090.058
298-4.09
315-5.08

Supramolecular Chemistry and Self Assembly Phenomena

Aggregation Behavior of Amphiphilic Benzenesulfonates

Amphiphilic benzenesulfonates, such as sodium dodecylbenzenesulfonate (SDBS), exhibit rich aggregation behavior in aqueous environments. pcc.eu Depending on factors like concentration, temperature, and ionic strength, these molecules can self-assemble into various structures, including micelles, vesicles, and more complex assemblies. orientjchem.orgresearchgate.net

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. wikipedia.org In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a shell on the exterior, interacting with the surrounding aqueous medium. The CMC is a fundamental characteristic of a surfactant. wikipedia.org For sodium dodecyl sulfate, a related anionic surfactant, the CMC in pure water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org The CMC of sodium dodecylbenzenesulfonate (SDBS) is significantly lower, indicating its higher tendency to form micelles. researchgate.net

The CMC is not a fixed value and is influenced by several factors. The introduction of electrolytes, or salts, into the solution typically lowers the CMC. orientjchem.org This is because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation at lower concentrations. orientjchem.orgias.ac.in For instance, the addition of salts like NaCl, KCl, and MgCl₂ has been shown to decrease the CMC of SDBS. ias.ac.in Divalent cations like Ca²⁺ are particularly effective at lowering the CMC due to their stronger ability to neutralize the charge of the anionic head groups. mdpi.comnih.gov

Temperature also affects micelle formation. For many ionic surfactants, the CMC value may initially decrease with temperature, reach a minimum, and then increase. researchgate.netnih.gov This complex relationship is due to the interplay between the disruption of water's hydrogen-bonded structure and the increased thermal motion of the surfactant molecules at higher temperatures. researchgate.netresearchgate.net Studies on SDBS have shown a general increase in CMC with rising temperatures in certain ranges. researchgate.neteiu.edu

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecylbenzenesulfonate (SDBS) Under Various Conditions

Condition CMC (mM) Reference
In pure water at 25°C 1.62 researchgate.net
In pure water at 25°C ~2.0 (668 mg/L) mdpi.com
In pure water at 15°C 1.62 eiu.edu
In pure water at 40.5°C 1.98 eiu.edu
With 0.7% NaCl 0.0026% (w/v) mdpi.com

This table is interactive. You can sort and filter the data.

Under certain conditions, amphiphilic benzenesulfonates can form more complex structures than simple micelles, such as vesicles. Vesicles are spherical assemblies composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles from single-chain surfactants like SDBS is not typically spontaneous but can be induced. A key factor in this transition is the addition of salt. nih.gov The salt compresses the electrical double layer of the surfactant head groups, which alters the molecular packing parameter and favors the formation of bilayer structures over spherical micelles. nih.gov Cryo-transmission electron microscopy (cryo-TEM) has been used to visualize these salt-induced vesicles, confirming their existence. researchgate.net

The formation of vesicles can also be influenced by mixing the anionic surfactant with another type of surfactant, such as a zwitterionic one, which can enhance vesicle stability and expand the conditions under which they form.

Further evolution of self-assembly can lead to even more intricate morphologies, such as tubular or elongated multilamellar vesicles (MLVs). MLVs are onion-like structures consisting of multiple concentric bilayers. nih.gov The spontaneous formation of MLVs from aqueous micellar solutions of sodium linear alkylbenzene sulfonate (NaLAS) has been observed, particularly upon cooling. nih.gov These MLVs can grow to diameters ranging from hundreds of nanometers to several micrometers. nih.gov

Cryo-TEM studies have provided direct visual evidence of these complex structures. For instance, in mixtures of positional isomers of SDBS with certain ionic liquids, densely stacked, onion-like multilamellar vesicles with more than a dozen layers have been fabricated. nih.gov Similarly, the addition of sodium bromide to solutions of dodecylbenzenesulfonate-based ionic liquids induced a transition from micelles to both unilamellar and multilamellar vesicles. researchgate.net These findings highlight the remarkable structural versatility of benzenesulfonate-based amphiphiles.

Interfacial Phenomena and Adsorption Behavior

The amphiphilic nature of sodium benzenesulfonate (B1194179) hydrate (B1144303) drives its adsorption at interfaces, such as the air-water or oil-water interface. This behavior is fundamental to its function as a surfactant, as it lowers the interfacial tension.

When sodium benzenesulfonate is dissolved in water, the surfactant molecules preferentially migrate to the surface. This adsorption reduces the surface tension of the water because the cohesive forces between surfactant molecules and water molecules are weaker than those between water molecules themselves. quora.com As the concentration of the surfactant increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins corresponds to the CMC. wikipedia.org Beyond the CMC, the surface is saturated with surfactant molecules, and any additional molecules form micelles in the bulk solution. wikipedia.org For example, the surface tension of a dodecylbenzene (B1670861) sulfonate solution can be reduced from over 70 mN/m (for pure water) to below 30 mN/m. researchgate.netmdpi.com

The relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface at a constant temperature is described by an adsorption isotherm. The Langmuir adsorption model is often used to describe the adsorption of surfactants onto a surface. wikipedia.orgunacademy.com This model assumes that adsorption occurs as a monolayer at specific, equivalent sites on the surface and that there are no interactions between adsorbed molecules. libretexts.org

The properties of the adsorbed interfacial layer are significantly influenced by the ionic strength of the solution and the nature of the counterions present. Increasing the ionic strength by adding an inorganic salt, such as NaCl or CaCl₂, enhances the adsorption of anionic surfactants like SDBS at the air-water interface. mdpi.com The added cations reduce the electrostatic repulsion between the negatively charged sulfonate head groups, allowing for a more compact packing of the surfactant molecules at the interface. mdpi.com This leads to a further reduction in surface tension. mdpi.com Studies have shown that divalent cations (e.g., Ca²⁺) are more effective than monovalent cations (e.g., Na⁺) in reducing surface tension due to their greater ability to screen charge. mdpi.comdntb.gov.ua

The identity of the counterion itself also plays a crucial role. The physicochemical properties of linear alkylbenzene sulfonates (LAS), including surface tension and CMC, are influenced by the counterion's hydrated radius. researchgate.net For a series of inorganic counterions (Li⁺, Na⁺, K⁺, Cs⁺), a smaller hydrated radius leads to a decreased CMC and a smaller area occupied per surfactant molecule at the interface. researchgate.net This is attributed to the stronger interaction of smaller, "harder" cations with the sulfonate head groups, which more effectively reduces electrostatic repulsion and promotes tighter packing. researchgate.net In contrast, for organic counterions, hydrophobicity becomes a more dominant factor in their effect on micellization. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Sodium;benzenesulfonate;hydrate -
Sodium Dodecylbenzenesulfonate SDBS
Sodium Linear Alkylbenzene Sulfonate NaLAS
Sodium Dodecyl Sulfate SDS
Sodium Chloride NaCl
Potassium Chloride KCl
Magnesium Chloride MgCl₂
Calcium Chloride CaCl₂

This table is interactive. You can sort and filter the data.

Catanionic Systems and Ion-Pair Amphiphiles

Catanionic systems, formed by mixing cationic (positively charged) and anionic (negatively charged) surfactants, exhibit a rich variety of self-assembled structures such as micelles, vesicles, and lamellar phases. The benzenesulfonate anion, provided by sodium benzenesulfonate hydrate, is a fundamental component of many anionic surfactants used in these systems.

The electrostatic attraction between the oppositely charged headgroups is the primary driver for the formation of these stable aggregates. mdpi.com For instance, mixing sodium dodecyl benzene (B151609) sulfonate with a cationic surfactant like cetyltrimethylammonium tosylate can result in the spontaneous formation of vesicles. acs.org The morphology of these self-assembled structures can be tuned by altering the ratio of the anionic to cationic surfactant, the total surfactant concentration, and the presence of salts.

Research on mixtures of sodium dodecyl benzene sulfonate (referred to as LAS) and sophorolipid (B1247395) biosurfactants demonstrates the complexity of these systems. In mixtures with the acidic form of sophorolipid, globular micellar structures dominate. acs.org However, when mixed with the more hydrophobic lactonic sophorolipid, the system transitions through various phases—from vesicles to lamellar and micellar structures—depending on the concentration and composition. acs.org

The formation of hydrophobic ion pairs is a key concept in this field. nih.gov A hydrophobic counterion, such as a quaternary ammonium (B1175870) cation from a cationic surfactant, can pair with the benzenesulfonate anion. mdpi.orgshimadzu.com This creates a neutral, more hydrophobic complex that can be more readily incorporated into non-aqueous environments or form the building blocks of larger assemblies like nanoparticles. nih.gov Studies have also explored using benzenesulfonate derivatives paired with phosphonium-based cations to create thermoresponsive ionic liquids that exhibit controlled phase separation, a property useful in applications like forward osmosis. nih.gov

Table 1: Self-Assembly in Catanionic Systems Involving Benzenesulfonate Derivatives

Anionic ComponentCationic Component/SystemObserved Supramolecular StructuresKey Findings
Sodium Dodecyl Benzene Sulfonate (LAS)Lactonic SophorolipidVesicles, Lamellar Phases, MicellesPhase behavior is highly dependent on the concentration and the ratio of the two surfactants. acs.org
Sodium Dodecyl Benzene Sulfonate (LAS)Acidic SophorolipidGlobular MicellesThe micellar structure dominates across a wide range of compositions and concentrations. acs.org
Tetrabutylphosphonium Benzenesulfonate ([TBP][BS])Aqueous SolutionNo Thermoresponsive Phase SeparationThe simplest benzenesulfonate ionic liquid did not exhibit a lower critical solution temperature (LCST). nih.gov
Tetrabutylphosphonium 4-methylbenzenesulfonate (B104242) ([TBP][MBS])20 wt% Aqueous SolutionThermoresponsive MicellesExhibits an LCST of approximately 41 °C, enabling recovery with waste heat. nih.gov
BenzenesulfonatesTetrabutylammonium Bromide (TBA)Ion-PairsUsed for ion-pair extraction to detect low concentrations of sulfonates in water samples. mdpi.org

Polymerization of Self-Assembled Supramolecular Structures

Supramolecular polymerization involves the assembly of monomeric units into polymeric chains through directional and reversible non-covalent interactions, such as hydrogen bonds or π-π stacking. While sodium benzenesulfonate itself is not typically the primary monomer in such polymerizations, it plays a crucial role as a template, electrolyte, or a functional component in polymerizable systems.

One key application is its use as an electrolyte and dopant in the formation of conductive polymers. For example, sodium benzenesulfonate has been used as the electrolyte in the electrochemical formation of polypyrrole coatings on stainless steel. sigmaaldrich.com In this process, the benzenesulfonate anions become incorporated into the polymer film as counterions to the positively charged polypyrrole chains. The size and properties of the benzenesulfonate anion influence the morphology, conductivity, and stability of the resulting polymer film.

In another approach, the benzenesulfonate group is chemically incorporated into a monomer before polymerization. A prime example is sodium p-styrene sulfonate (VBS), a styrene (B11656) monomer functionalized with a sulfonic acid group. nih.gov This monomer can be co-polymerized with other monomers to create functional polymers. The inclusion of the benzenesulfonate moiety imparts specific properties to the final material, such as:

Hydrophilicity: The ionic sulfonate group enhances the water solubility or wettability of the polymer.

Ion-Exchange Capabilities: The negatively charged sites can interact with or bind cations. nih.gov

Self-Assembly Drivers: In block copolymers, a polystyrene sulfonate block can act as a hydrophilic segment, driving self-assembly into micelles or other nanostructures in aqueous media.

Researchers have created benzenesulfonic acid-modified organic polymer monoliths for chromatography by co-polymerizing VBS with other monomers. nih.gov These materials exhibit both reversed-phase (hydrophobic) and hydrophilic interaction capabilities, allowing for the separation of a wide range of chemical compounds. The benzenesulfonate group provides sites for π-π interactions, hydrophilic interactions, and ion-exchange interactions. nih.gov

Table 2: Role of Benzenesulfonate in Polymerization

SystemRole of BenzenesulfonateResulting Structure/MaterialKey Findings
Polypyrrole electropolymerizationElectrolyte / DopantConductive polypyrrole coatingThe benzenesulfonate anion acts as a counterion, influencing the surface morphology of the polymer. sigmaaldrich.com
Co-polymerization of Sodium p-styrene sulfonate (VBS)Functional MonomerBenzenesulfonic acid-modified polymer monolithThe incorporated sulfonate group provides the polymer with bifunctional selectivity (hydrophilic and reversed-phase). nih.gov
Sulfonated Polystyrene ResinsComponent for Structural AnalysisSulfonated polystyreneSodium benzenesulfonate was used as a reference compound in Raman spectroscopy to understand the molecular structure of the functionalized resin. sigmaaldrich.com

Reaction Mechanisms and Kinetics

Electrophilic Substitution in Sulfonation Processes

The synthesis of benzenesulfonic acid, the precursor to sodium benzenesulfonate (B1194179), is a classic example of an electrophilic aromatic substitution (EAS) reaction. chemistrysteps.commasterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The sulfonation of benzene is typically carried out using fuming sulfuric acid, which is a mixture of concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). chemistrysteps.comchemguide.co.uk

The electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺. chemistrysteps.comjove.com SO₃ is a powerful electrophile due to the significant positive charge on the sulfur atom, which is bonded to three highly electronegative oxygen atoms. chemguide.co.uklibretexts.org

The mechanism of sulfonation involves the following steps:

Formation of the electrophile: In concentrated sulfuric acid, SO₃ can be generated through the dissociation of the acid. In fuming sulfuric acid, SO₃ is already present in a higher concentration. chemguide.co.uk

Electrophilic attack: The π electrons of the benzene ring attack the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. jove.com

Deprotonation: A base, such as HSO₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming benzenesulfonic acid. masterorganicchemistry.com

A key feature of the sulfonation of benzene is its reversibility. chemistrysteps.com By treating benzenesulfonic acid with hot aqueous acid, the sulfonic acid group can be removed to regenerate benzene. This process is known as desulfonation. chemistrysteps.com

Mechanistic Pathways of Derivatization Reactions

The derivatization of sodium benzenesulfonate can proceed through various mechanistic pathways, leading to a wide range of functionalized aromatic compounds. These reactions often involve the sulfonate group or the aromatic ring and can include tandem reactions and unexpected rearrangements.

Tandem Knoevenagel-Michael Reaction Mechanisms

While direct examples involving sodium benzenesulfonate are not extensively documented, the principles of tandem Knoevenagel-Michael reactions can be applied to its derivatives. These reactions are powerful tools for the one-pot synthesis of complex molecules. A typical sequence involves an initial Knoevenagel condensation followed by an intramolecular or intermolecular Michael addition. nih.govmdpi.com

A plausible mechanism for a tandem Knoevenagel-Michael reaction involving a derivative of benzenesulfonic acid, for instance, a salicylaldehyde (B1680747) bearing a sulfonate group, could proceed as follows:

Knoevenagel Condensation: The reaction would be initiated by the condensation of the salicylaldehyde derivative with an active methylene (B1212753) compound, such as a malonate ester, catalyzed by a base. This step forms an α,β-unsaturated intermediate.

Intramolecular Oxa-Michael Addition: The phenoxide ion, formed by the deprotonation of the hydroxyl group on the salicylaldehyde derivative, then acts as a nucleophile in an intramolecular oxa-Michael addition to the newly formed α,β-unsaturated system. This cyclization step would lead to the formation of a chromene derivative. mdpi.com

The efficiency and outcome of such tandem reactions are highly dependent on the reaction conditions, the nature of the substrates, and the catalyst used. beilstein-journals.orgrsc.org

Investigation of Unexpected Rearrangement Mechanisms

Aryl sulfonates can undergo unexpected rearrangement reactions, providing pathways to novel molecular structures. One notable example is the Smiles-type rearrangement. This is an intramolecular nucleophilic aromatic substitution reaction where a connecting chain between two aromatic rings migrates from one ring to the other. In the context of aryl sulfonates, a radical version of the Smiles rearrangement has been reported. rsc.org This reaction involves the ipso-attack of an alkyl radical on the arenesulfonate. The success of this rearrangement is dependent on the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups favoring the reaction. rsc.org

Another significant rearrangement is the thermal or acid-catalyzed rearrangement of N-aryl sulfamates to para-sulfonyl anilines. nih.govchemrxiv.org This reaction is believed to proceed via an intermolecular mechanism involving the release of sulfur trioxide (SO₃) from the N-sulfamate, which then undergoes an electrophilic aromatic substitution with another aniline (B41778) molecule, predominantly at the para position. nih.gov Kinetic isotope effect studies have supported the intermolecular nature of this rearrangement. nih.govchemrxiv.org

Kinetic Studies of Chemical Transformations

The kinetics of the chemical transformations of sodium benzenesulfonate and its derivatives are crucial for understanding reaction rates and optimizing process conditions. For instance, the sulfonation of alkylbenzenes, such as dodecylbenzene (B1670861), to produce linear alkylbenzene sulfonates (a major component of many detergents), has been the subject of kinetic studies.

The sulfonation reaction is generally fast, and the rate is influenced by factors such as temperature, concentration of reactants, and the nature of the sulfonating agent. alfa-chemistry.com The reaction of dodecylbenzene with sulfur trioxide is highly exothermic and proceeds almost instantaneously. alfa-chemistry.com

The desulfonation reaction, being the reverse of sulfonation, also has its own kinetic profile. The rate of desulfonation is dependent on the temperature and the concentration of aqueous acid used. This reversibility and the associated kinetics are important in synthetic chemistry, where the sulfonate group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. chemistrysteps.com

Interactive Table of Reaction Parameters

Reaction TypeKey ReactantsTypical ConditionsRate Determining Step
Aromatic Nucleophilic Substitution (SNAr) Aryl halide with EWG, NucleophileHeat, BaseNucleophilic attack
Electrophilic Aromatic Substitution (Sulfonation) Benzene, Fuming H₂SO₄HeatElectrophilic attack
Tandem Knoevenagel-Michael Aldehyde, Active methylene compoundBase catalystKnoevenagel condensation
Smiles Rearrangement (Radical) Aryl sulfonate, Radical source-ipso-attack of radical
N-Aryl Sulfamate Rearrangement N-Aryl sulfamateHeat or AcidSO₃ elimination/SEAr

Hydrate Formation and Inhibition Studies

Kinetic Promotion of Gas Hydrate (B1144303) Formation

Sodium dodecyl benzenesulfonate (B1194179) (SDBS), a prominent member of the benzenesulfonate family, is recognized as an effective kinetic promoter for gas hydrate formation. acs.orgnih.gov Unlike thermodynamic promoters that alter the equilibrium conditions of hydrate formation, kinetic promoters like SDBS increase the rate at which hydrates form. nsf.gov The primary challenge in artificial hydrate synthesis for applications like gas storage is often the slow formation rate and the unpredictable nature of hydrate nucleation. acs.orgacs.org Surfactants such as SDBS are employed to overcome these kinetic barriers, enhancing both the speed and efficiency of the process. acs.org

Influence on Nucleation and Growth Rates of Gas Hydrates

Research has demonstrated that SDBS has a clear promoting effect on the nucleation and growth rates of gas hydrates, such as methane (B114726) hydrate. acs.orgacs.org The nucleation process, which is the initial formation of stable hydrate crystal nuclei, is often stochastic and can involve a significant delay, known as the induction time. acs.org The presence of SDBS accelerates this initial step. acs.org

Once nucleation occurs, a hydrate film typically forms at the gas-liquid interface, which can act as a barrier, hindering mass transfer and slowing subsequent hydrate growth. nih.gov SDBS alters this growth pattern. Instead of a dense, impermeable film, it encourages the growth of a porous hydrate structure, allowing for continuous contact between the gas and water phases. nih.gov Studies using visual reactors have observed that SDBS promotes hydrate growth upwards along the reactor walls, which is a more rapid formation mode compared to growth at the bottom of the reactor. acs.org Experimental results indicate that increasing the concentration of SDBS, within a tested range of 110–320 mg/L, leads to a stronger promotional effect on both the nucleation rate and the average growth rate of methane hydrate. acs.org

Role of Surfactant Aggregates (Micelles) in Hydrate Promotion

The mechanism behind the promotional effect of surfactants like SDBS is closely linked to their behavior in solution, particularly the formation of surfactant aggregates known as micelles. acs.org These micelles are thought to enhance the solubility of hydrate-forming gases in the aqueous phase, thereby increasing the mass transfer rate to the growing hydrate crystals. acs.org

Furthermore, the action of surfactants at the gas-liquid interface is crucial. By reducing the interfacial tension, they facilitate the creation of a larger contact area between gas and water. nih.gov More importantly, they prevent the formation of a solid, impermeable hydrate layer that would otherwise passivate the interface and halt further reaction. nih.gov Instead, the surfactant promotes the generation of hollow, spike-like hydrate crystals that grow into the aqueous phase, creating a porous network that remains permeable to both gas and water, thus sustaining rapid growth. nih.gov

Synergistic Effects with Nanoparticles and Other Promoters

The kinetic promotion effect of benzenesulfonates can be further amplified through synergistic combinations with other substances, notably nanoparticles. rsc.org The addition of nanoparticles to a surfactant solution can lead to a significant enhancement in hydrate formation kinetics, surpassing the effects of using either additive alone. nih.govrsc.org

One study identified an optimal concentration of 0.005% GO and 0.2% SDS for promoting CO2 hydrate formation. The table below summarizes the key findings from this research. nih.gov

SystemHydrate Formation Time Reduction (compared to pure water)Gas Consumption Increase (compared to pure water)
0.005% GO12.2%3.2%
0.005% GO + 0.2% SDS69.7%11.24%

Similarly, metallic nanoparticles like Fe3O4 have been shown to work in synergy with surfactants to promote CO2 hydrate formation, with the added benefit that a magnetic field can be used to further enhance the process. rsc.org

Hydrate Inhibition Mechanisms

While primarily known as kinetic promoters, benzenesulfonate compounds can also exhibit inhibitory properties under certain circumstances. As ionic compounds or salts, they can function as thermodynamic hydrate inhibitors (THIs). mdpi.comnih.gov Thermodynamic inhibitors work by shifting the hydrate phase equilibrium to more severe conditions, i.e., lower temperatures and higher pressures. nsf.gov This means that at a given temperature and pressure where hydrates would normally form, the presence of the inhibitor prevents their formation. nih.gov

This inhibitory effect is a general property of salts dissolved in water, including sodium chloride (NaCl) and sodium lignin (B12514952) sulfonate (SLS). mdpi.comnih.gov The dissolved ions interact with water molecules, reducing the water activity and making it thermodynamically less favorable for the water molecules to organize into the cage-like structures of a hydrate. nih.gov Therefore, sodium benzenesulfonate, as a salt, is expected to have a thermodynamic inhibition effect, which may become more significant at higher concentrations. mdpi.com Some research has also surprisingly suggested that SDBS may act as a low-dosage hydrate inhibitor (LDHI) under specific conditions, though it is more widely recognized as a promoter. acs.org

Thermodynamic and Kinetic Aspects of Hydrate Formation in the Presence of Benzenesulfonates

Kinetic Aspects : The primary role of surfactants like SDBS is as a kinetic promoter. acs.orgacs.org By lowering the surface tension and modifying the hydrate growth mechanism at the gas-water interface, it significantly accelerates the rates of nucleation and growth. acs.orgnih.gov This effect allows for faster and greater conversion of water and gas into hydrate, which is desirable for applications like gas storage. nih.govmdpi.com

Thermodynamic Aspects : As salts, benzenesulfonates have an inherent thermodynamic inhibition effect. mdpi.com They shift the hydrate liquid-vapor equilibrium (HLwVE) curve, requiring a higher driving force (i.e., higher pressure or lower temperature) for hydrates to form. nih.gov This effect is generally considered negative when rapid hydrate formation is the goal. However, the kinetic promotion effect often outweighs the negative thermodynamic effect, especially at the low concentrations typically used for promotion. mdpi.com The concentration of the benzenesulfonate in the liquid phase increases as more water is converted into hydrate, which can amplify the thermodynamic inhibition effect as the reaction progresses. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.